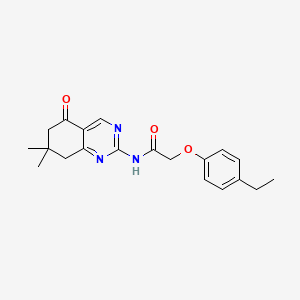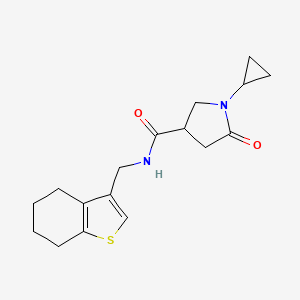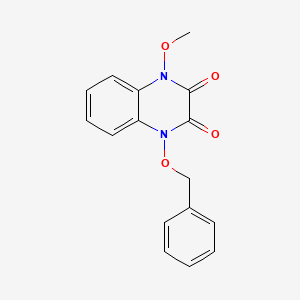
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives involves several key steps, including cyclization and alkylation reactions. For instance, the synthesis of similar compounds like 2,6-dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate for anticancer drug synthesis, demonstrates the complexity and variety of methods used in producing quinazoline derivatives. Cyclization of acetamide with amino acids or benzoic acid derivatives is a common step in these syntheses (Zhang, 2009).
Molecular Structure Analysis
The molecular structure of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(4-ethylphenoxy)acetamide and its derivatives can be analyzed through various spectroscopic techniques such as NMR, IR, and mass spectrometry. The structure often involves a quinazoline core with substitutions that modify its chemical and physical properties. X-ray crystallography may also provide insights into the conformation and the intermolecular interactions within the crystal lattice of these compounds (Cruz et al., 2006).
Chemical Reactions and Properties
Quinazoline derivatives undergo a variety of chemical reactions, including but not limited to nucleophilic substitution, cyclization, and condensation reactions. The reactivity of these compounds is significantly influenced by the substituents on the quinazoline nucleus, which can lead to the formation of novel compounds with potential biological activity. The synthesis of novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate and suitable reactive aromatic amines is an example of the chemical versatility of quinazoline derivatives (Khan et al., 2010).
科学的研究の応用
Synthesis and Derivatives
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(4-ethylphenoxy)acetamide is a compound related to various quinazoline derivatives, many of which have notable applications in medicinal chemistry. For instance, 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a related compound, is a key intermediate in the synthesis of anticancer drugs like Raltitrexed and its derivatives (Zhang De-hua, 2009). Additionally, N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and its derivatives are synthesized as novel peptidomimetic building blocks, showcasing the diversity in the application of these compounds (P. Marinko et al., 2000).
Anticancer and Antimicrobial Potential
Some N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides, related to the compound , have shown potential as anticancer and antimicrobial agents. These compounds have demonstrated effectiveness against various human tumor cell lines, including melanoma, leukemia, lung cancer, and others (O. Antypenko et al., 2016).
Structural and Chemical Properties
The structural aspects of related amide containing isoquinoline derivatives, like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have been studied, providing insights into their chemical behavior and potential applications in various scientific fields (A. Karmakar et al., 2007).
Electrochemical Applications
In the electrochemical field, derivatives of quinazoline, similar to the compound , have been used to modify electrodes for sensitive detection of various substances, indicating their utility in sensor technology (H. Karimi-Maleh et al., 2014).
Novel Syntheses and Biological Activity
Further research has been conducted on synthesizing novel derivatives of related compounds, exploring their potential biological activity. These studies contribute to our understanding of the diverse applications of quinazoline derivatives in medicinal chemistry and drug development (F. Havaldar & Abhay R. Patil, 2008).
特性
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-4-13-5-7-14(8-6-13)26-12-18(25)23-19-21-11-15-16(22-19)9-20(2,3)10-17(15)24/h5-8,11H,4,9-10,12H2,1-3H3,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIHHGJTCZSGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-ethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)


![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)
![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)


![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)